REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][C:17]([F:20])([F:19])[F:18].CN(C=O)C>[Na+].[Cl-]>[CH3:8][C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:16][C:17]([F:20])([F:19])[F:18])=[CH:7][N:6]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(F)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[Na+].[Cl-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
EXTRACTION
|
Details
|
extract with hexane/EtOAc (1:1, 100 mL)
|
Type
|
FILTRATION
|
Details
|
Filter the bi-phasic mixture through Celite®
|
Type
|
CUSTOM
|
Details
|
separate
|
Type
|
WASH
|
Details
|
wash the organic layer with aqueous 10% NaCl (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |